molecular formula C22H25N3O4S B2880976 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 921831-50-7

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2880976
CAS RN: 921831-50-7
M. Wt: 427.52
InChI Key: BZFMNFHYXAGSNA-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are part of several therapeutic drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Unfortunately, specific information on the chemical reactions of this compound is not available .

Scientific Research Applications

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) involved the synthesis of compounds structurally similar to the chemical , focusing on their potential as carbonic anhydrase inhibitors and for anti-tumor activity. Notably, some derivatives exhibited significant cytotoxic activities, suggesting potential applications in cancer research (Gul et al., 2016).

Encapsulation in Zeolite Y for Catalysis

Ghorbanloo and Alamooti (2017) researched the encapsulation of a molybdenum(VI) complex with a ligand structurally related to the queried compound in zeolite Y. This encapsulated material served as a catalyst for oxidation reactions, showcasing its utility in chemical catalysis (Ghorbanloo & Alamooti, 2017).

Antitumor Activity of Related Compounds

Research by Abbassi et al. (2014) on N‐[6‐indazolyl]arylsulfonamides, which share a sulfonamide group with the queried compound, indicated significant antiproliferative and apoptotic activities against human tumor cell lines. This study underscores the potential of such compounds in developing anticancer therapies (Abbassi et al., 2014).

Synthesis and Antimicrobial Activity

A study by Sarvaiya, Gulati, and Patel (2019) focused on the synthesis of benzenesulfonamide compounds and their evaluation for antimicrobial activity. This research highlights the potential of sulfonamide-based compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-15-13-17(3)21(14-16(15)2)30(27,28)23-11-12-25-22(26)10-9-20(24-25)18-5-7-19(29-4)8-6-18/h5-10,13-14,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFMNFHYXAGSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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